molecular formula C16H11NO2S B175453 Fmoc isothiocyanate CAS No. 199915-38-3

Fmoc isothiocyanate

Cat. No. B175453
M. Wt: 281.3 g/mol
InChI Key: DHMYULZVFHHEHE-UHFFFAOYSA-N
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Description

Fmoc isothiocyanate is a reagent used in synthesizing substituted thioureas from amines .


Synthesis Analysis

Fmoc isothiocyanate is used as a starting material in the preparation of biologically relevant pharmacophores named N-aryl-N’-carboalkoxy guanidines . It is also used in one of the intermediate steps for the synthesis of N-aryl-N-thiazolyl derivatives . It can be used to synthesize cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists . To prepare 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides .


Molecular Structure Analysis

The molecular formula of Fmoc isothiocyanate is C16H11NO2S . The molecular weight is 281.33 .


Physical And Chemical Properties Analysis

Fmoc isothiocyanate is a pale yellow solid . It is soluble in ethanol . It has an elemental composition of 4.8 to 5.2% Nitrogen and 65.6 to 71.0% Carbon .

Scientific Research Applications

N-urethane-protected amino alkyl isothiocyanates

  • N-Fmoc amino-alkyl isothiocyanates, derived from protected amino acids, are synthesized and characterized. These compounds have shown utility in peptidomimetics synthesis, demonstrated through the preparation of a series of dithioureidopeptide esters. Structures of certain isothiocyanates have been analyzed through X-ray diffraction, offering detailed insights into their crystal systems and molecular arrangements (Sureshbabu et al., 2009).

Peptide Sequencing and Hydrogel Formation

Traceless Capping Agent for Peptide Sequencing

  • Fmoc-OSU, used as a traceless capping agent in peptide sequencing, has improved the sequence determination of biologically active peptides selected from combinatorial libraries. The method involves partial Edman degradation to generate a peptide ladder, enhancing the reliability of sequence assignment in mass spectrometry (Thakkar, Wavreille, & Pei, 2006).

UV Light-Responsive Peptide-Based Supramolecular Hydrogel

  • A novel peptide, inspired by Fmoc-FF, is designed to form a 3D, self-supporting, nanofibrous hydrogel that can respond to UV light. This hydrogel exhibits significant mechanical properties and offers a controlled drug delivery system, showcasing the degradation of the hydrogel and release of encapsulated substances in response to UV light (Roth-Konforti et al., 2018).

Modification and Characterization of Amino Acids and Peptides

Thiourea-tethered C-glycosyl amino acids

  • A new class of C-glycosyl amino acids with a thiourea segment has been designed. These compounds, synthesized via isothiocyanate-amine coupling, are suitable for co-translational modification of natural peptides. The protective groups used in these compounds allow for a broad applicability in peptide modifications (Barghash, Massi, & Dondoni, 2009).

FMOC-amino acid surfactants

  • FMOC-amino acids with hydrophobic fluorenyl methyloxy carbonyl group and short alkyl side chains are found to have surfactant properties. These surfactants form bilayer structures and exhibit chiroptical properties that vary with concentration, opening new avenues for research in bioorganic chemistry (Vijay & Polavarapu, 2012).

Application in Biomimetic Synthesis

Biomimetic stereoselective formation of methyllanthionine

  • Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine is utilized in the synthesis of peptides containing dehydrobutyrine (Dhb), leading to the biomimetic cyclization to produce methyllanthionine, a component of the lantibiotic subtilin. This process results in the formation of a single diastereomer, indicating a strong intrinsic preference for the natural stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002).

Safety And Hazards

Fmoc isothiocyanate is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling it .

Future Directions

Fmoc isothiocyanate can be used to synthesize a variety of compounds, including cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists, 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides . These compounds have potential applications in various fields, indicating promising future directions for the use of Fmoc isothiocyanate.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400012
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc isothiocyanate

CAS RN

199915-38-3
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
A Hamzé, J Martinez, JF Hernandez - The Journal of Organic …, 2004 - ACS Publications
… a deprotected Rink amide resin and a protected S-methylisothiocitrulline derivative, which is obtained by condensation of the δ-amine group of an ornithine with Fmoc-isothiocyanate (…
Number of citations: 21 pubs.acs.org
P Králová, M Maloň, H Koshino, M Soural - Molecules, 2018 - mdpi.com
… α-acylamino ketones reacted with Fmoc-isothiocyanate. Cleavage of the Fmoc protecting … When Fmoc-isothiocyanate was replaced with alkyl isothiocyanates, the trifluoroacetic acid (…
Number of citations: 7 www.mdpi.com
DE Robinson, PP Seth, EA Jefferson - Synthetic communications, 2004 - Taylor & Francis
… A set of aromatic amines ArNH 2 (A–H), were reacted with Fmoc‐isothiocyanate in CH 2 Cl 2 to provide the corresponding Fmoc‐thioureas 2 (Sch. 2). Rink amide resin was deprotected …
Number of citations: 7 www.tandfonline.com
S Murru, A Nefzi - ACS Combinatorial Science, 2014 - ACS Publications
… Fmoc-isothiocyanate is used as a traceless reagent for thiazole formation. Oxazole diversity can be achieved by using variety of amino acids, whereas thiazole diversity is produced with …
Number of citations: 39 pubs.acs.org
P Králová, M Soural - ACS Combinatorial Science, 2018 - ACS Publications
… (9) After the reaction of 2{1,1} with Fmoc-isothiocyanate, the Fmoc protecting group was removed to afford imidazole-2-thione 4{1,1}. The S-alkylation of this compound with methyl …
Number of citations: 3 pubs.acs.org
SE Schneider, PA Bishop, MA Salazar, OA Bishop… - Tetrahedron, 1998 - Elsevier
… -protected diamincs and benzoyl- or Fmoc-isothiocyanate. The procedure is straightforward, … -3-aminopropane, and Fmoc isothiocyanate 41 were synthesized by literature procedures. …
Number of citations: 106 www.sciencedirect.com
A Gopalsamy, H Yang - Journal of Combinatorial Chemistry, 2001 - ACS Publications
… The free amine 4 was reacted with Fmoc isothiocyanate 5 9 in methylene chloride to give the Fmoc-protected thiourea 6. It was deprotected using 20% piperidine in DMF to give the …
Number of citations: 23 pubs.acs.org
A Gopalsamy, H Yang - Journal of combinatorial chemistry, 2000 - ACS Publications
… The free amine 8 was reacted with Fmoc-isothiocyanate 9 12 in methylene chloride to give the Fmoc protected thiourea 10. It was deprotected using 20% piperidine in DMF to give the …
Number of citations: 67 pubs.acs.org
A Nefzi, S Arutyunyan - Tetrahedron Letters, 2010 - Elsevier
… The nitro group was reduced in the presence of tin chloride and the generated amine was treated with Fmoc-isothiocyanate to provide the corresponding thiourea 3. Following Fmoc …
Number of citations: 16 www.sciencedirect.com
S Arutyunyan, A Nefzi - Synfacts, 2010 - thieme-connect.com
… Treatment of 2 with Fmoc isothiocyanate followed by removal of the Fmoc group led to the corresponding dithioureas 3. The resin-bound dithioureas 3 were treated with a variety of α-…
Number of citations: 2 www.thieme-connect.com

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